molecular formula C20H18N6O B11214257 3-methyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

3-methyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B11214257
M. Wt: 358.4 g/mol
InChI Key: VSMAAPHKVGUPKB-UHFFFAOYSA-N
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Description

3-methyl-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylphenylhydrazine with 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under acidic conditions to form the desired hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-3-buten-1-ol: Similar in structure but differs in functional groups and biological activity.

    1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Shares the 4-methylphenyl group but has different reactivity and applications.

    Carbamic acid, N-[cis-3-[methyl[7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]cyclobutyl]-, phenylmethyl ester: Contains a similar pyrimidine core but with distinct functional groups and uses.

Uniqueness

3-methyl-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to its specific combination of functional groups and the pyrazolo[3,4-d]pyrimidine core. This unique structure contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

3-methyl-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

InChI

InChI=1S/C20H18N6O/c1-13-6-8-16(9-7-13)26-19-17(11-23-26)18(21-12-22-19)24-25-20(27)15-5-3-4-14(2)10-15/h3-12H,1-2H3,(H,25,27)(H,21,22,24)

InChI Key

VSMAAPHKVGUPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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